molecular formula C15H18FNO4 B3078670 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid CAS No. 1052610-75-9

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3078670
CAS No.: 1052610-75-9
M. Wt: 295.31 g/mol
InChI Key: CNASGDLXRTYKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxycarbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Friedel-Crafts acylation reaction, followed by nucleophilic substitution and esterification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The methoxycarbonyl group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-11(13(18)19)12(17(15)2)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNASGDLXRTYKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=C(C=C2)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 2
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 3
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.